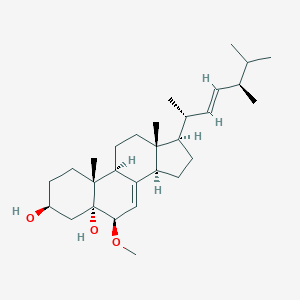

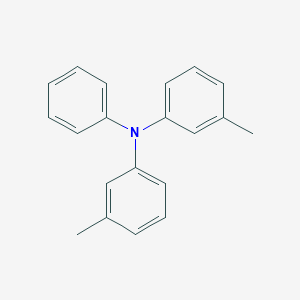

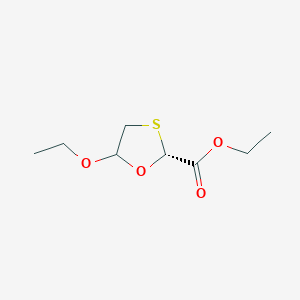

![molecular formula C7H6ClN3O B170362 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 129872-84-0](/img/structure/B170362.png)

2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a chemical compound . It is a derivative of pyrrolo[3,2-d]pyrimidine , a class of compounds that have shown pronounced cytotoxic activity .

Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular structure of “2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” can be represented by the formula C6H4CLN3 .科学的研究の応用

Organic Synthesis and Method Development

An efficient and environmentally benign synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one was described, showcasing an innovative one-pot synthesis method that avoids the use of excessive Raney nickel, a common but hazardous reagent in similar procedures. This method demonstrates the compound's role in advancing synthetic efficiency and environmental sustainability in chemical syntheses (Kanamarlapudi et al., 2007).

Inhibitory Activity on Xanthine Oxidase

The compound has been investigated for its inhibitory activity on xanthine oxidase, an enzyme involved in purine metabolism whose overactivity can lead to gout and hyperuricemia. Isomeric compounds related to 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one were synthesized and found to exhibit varying degrees of inhibition, indicating potential therapeutic applications (Seela et al., 1984).

Antimicrobial Activity

Research into new coumarin derivatives, incorporating pyrrolo[3,2-d]pyrimidine structures, demonstrated antimicrobial activity. This highlights the compound's relevance in developing new antimicrobial agents, addressing the increasing need for novel therapeutics against resistant bacterial strains (Al-Haiza et al., 2003).

Nucleoside Analog Synthesis

The compound plays a significant role in the synthesis of nucleoside analogs structurally related to methylated guanosines from tRNA and the nucleoside Q analogs, PreQ0, and PreQ1. These analogs are crucial for studying the biological functions of naturally occurring methylated nucleosides and developing therapeutic agents (Cheng et al., 1997).

Synthesis of Pyrrolopyrimidine Nucleosides

The synthesis of certain N-5-2'-deoxy-β-D-erythropentofuranosyl and N-5-β-D-arabinofuranosylpyrrolo[3,2-d]pyrimidines showcases the compound's utility in creating analogs of naturally occurring purine nucleosides. These synthetic analogs are pivotal for exploring the structural and functional diversity of nucleoside molecules in biological systems (Girgis et al., 1987).

作用機序

Target of Action

The primary target of the compound 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it’s challenging to summarize the affected biochemical pathways and their downstream effects

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . .

特性

IUPAC Name |

2-chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O/c1-11-3-2-4-5(11)6(12)10-7(8)9-4/h2-3H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPHQDOBIRBJOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)NC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563391 |

Source

|

| Record name | 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129872-84-0 |

Source

|

| Record name | 2-Chloro-3,5-dihydro-5-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129872-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

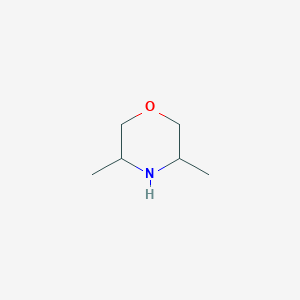

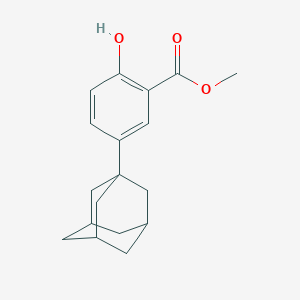

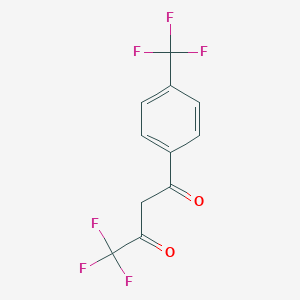

![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)

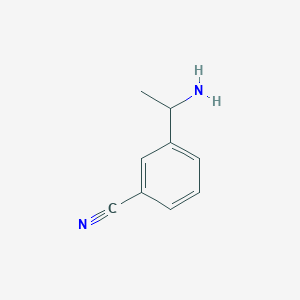

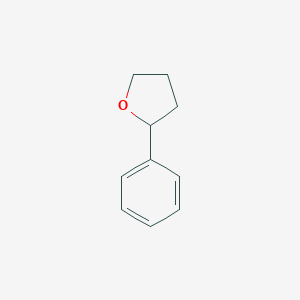

![5-[(2-Bromo-phenylamino)-methylene]-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B170306.png)

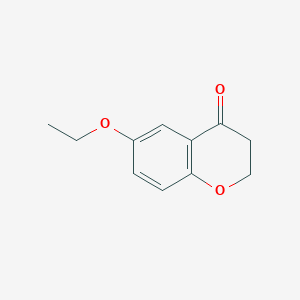

![tert-Butyl 1H-benzo[d]imidazole-1-carboxylate](/img/structure/B170310.png)